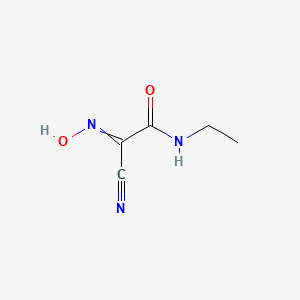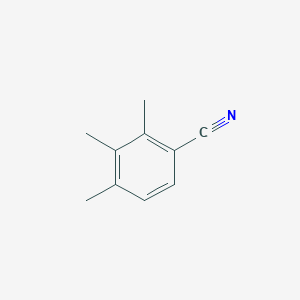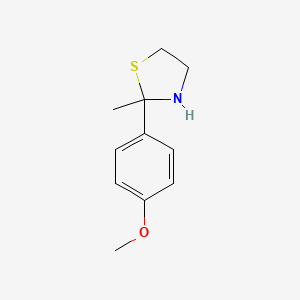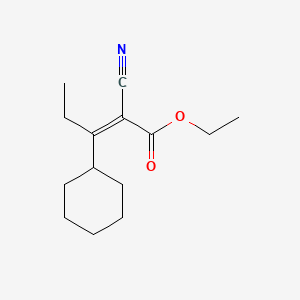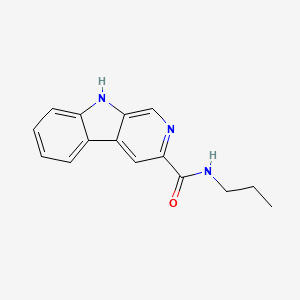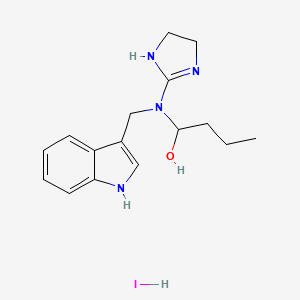![molecular formula C27H55N2NaO10S2 B14439225 1-Propanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N-methyl-N-[2-[(1-oxo-9-octadecenyl)amino]ethyl]-3-sulfo-, methyl sulfate (salt), monosodium salt CAS No. 73791-62-5](/img/structure/B14439225.png)
1-Propanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N-methyl-N-[2-[(1-oxo-9-octadecenyl)amino]ethyl]-3-sulfo-, methyl sulfate (salt), monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N-methyl-N-[2-[(1-oxo-9-octadecenyl)amino]ethyl]-3-sulfo-, methyl sulfate (salt), monosodium salt is a complex quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic substances.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the quaternization of a tertiary amine with a suitable alkylating agent. The process begins with the reaction of 1-propanaminium with 2-hydroxyethyl groups, followed by the introduction of a sulfo group. The final step involves the methylation of the sulfate salt to form the monosodium salt. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using batch or continuous flow reactors. The process is optimized to maximize yield and purity while minimizing by-products. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N-methyl-N-[2-[(1-oxo-9-octadecenyl)amino]ethyl]-3-sulfo-, methyl sulfate (salt), monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfo group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfo group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted quaternary ammonium compounds. These products have various applications in different fields, including pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
1-Propanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N-methyl-N-[2-[(1-oxo-9-octadecenyl)amino]ethyl]-3-sulfo-, methyl sulfate (salt), monosodium salt has several scientific research applications:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mecanismo De Acción
The compound exerts its effects through its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic substances. This interaction is facilitated by the quaternary ammonium group, which can form electrostatic interactions with negatively charged molecules. The sulfo group enhances the compound’s solubility in water, making it effective in various aqueous environments. The molecular targets and pathways involved include cell membranes and proteins, where the compound can alter membrane permeability and protein function.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Propanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-2,3-bis[(9Z)-1-oxo-9-octadecenyl]oxy]-, acetate (salt)
- N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxododecyl)amino]-1-propanaminium
Uniqueness
1-Propanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N-methyl-N-[2-[(1-oxo-9-octadecenyl)amino]ethyl]-3-sulfo-, methyl sulfate (salt), monosodium salt is unique due to its specific combination of functional groups, which confer distinct amphiphilic properties. This makes it particularly effective as a surfactant and in applications requiring interaction with both hydrophilic and hydrophobic substances. Its sulfo group also provides enhanced solubility in water compared to similar compounds.
Propiedades
Número CAS |
73791-62-5 |
|---|---|
Fórmula molecular |
C27H55N2NaO10S2 |
Peso molecular |
654.9 g/mol |
Nombre IUPAC |
sodium;2-hydroxy-3-[2-hydroxyethyl-methyl-[2-[[(E)-octadec-9-enoyl]amino]ethyl]azaniumyl]propane-1-sulfonate;methyl sulfate |
InChI |
InChI=1S/C26H52N2O6S.CH4O4S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(31)27-19-20-28(2,21-22-29)23-25(30)24-35(32,33)34;1-5-6(2,3)4;/h10-11,25,29-30H,3-9,12-24H2,1-2H3,(H-,27,31,32,33,34);1H3,(H,2,3,4);/q;;+1/p-1/b11-10+;; |
Clave InChI |
HUYSJTOEPQIWCM-BGNBUWATSA-M |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)NCC[N+](C)(CCO)CC(CS(=O)(=O)[O-])O.COS(=O)(=O)[O-].[Na+] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)NCC[N+](C)(CCO)CC(CS(=O)(=O)[O-])O.COS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


